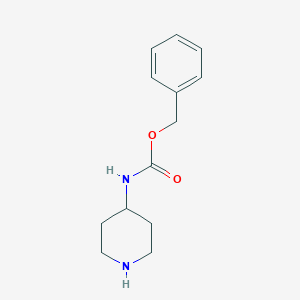

4-Cbz-aminopiperidine

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-Cbz-aminopiperidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and analgesic agents.

Industry: The compound is used in the production of fine chemicals and as a reagent in chemical synthesis.

Analyse Biochimique

Biochemical Properties

4-Cbz-Aminopiperidine is a member of piperidines . It has a predicted boiling point of 396.3±41.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds in the 4-aminopiperidine series have shown anti-bacterial activity against M. tuberculosis . Another 4-aminopiperidine analog, ZC88, has shown to block hERG1 and hERG1b channels, which are associated with the growth of neuroblastoma cells .

Molecular Mechanism

It is known that 4-aminopiperidines are extensively metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction .

Metabolic Pathways

4-Aminopiperidines are metabolized by cytochrome P450s, with CYP3A4 as a major isoform catalyzing their N-dealkylation reaction

Méthodes De Préparation

The synthesis of 4-Cbz-aminopiperidine typically involves the protection of the amine group in piperidine with a carboxybenzyl group. One common method involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature, yielding this compound .

Industrial production methods may involve multi-step processes, including the use of enzyme cascades. For example, the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine using variants of galactose oxidase and imine reductase has been reported. This method offers high enantiopurity and yields up to 54% .

Analyse Des Réactions Chimiques

4-Cbz-aminopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactams.

Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include free amines, lactams, and substituted piperidines .

Mécanisme D'action

The mechanism of action of 4-Cbz-aminopiperidine involves its role as a protecting group in synthetic chemistry. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under mild conditions, typically using hydrogenation or acidic conditions, to yield the free amine .

Comparaison Avec Des Composés Similaires

4-Cbz-aminopiperidine can be compared with other similar compounds such as:

3-Cbz-aminopiperidine: Similar in structure but with the Cbz group attached to the third position of the piperidine ring.

4-Boc-aminopiperidine: Contains a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group.

4-Aminopiperidine: Lacks the protecting group and is more reactive in chemical synthesis.

The uniqueness of this compound lies in its stability and ease of deprotection, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

Overview

4-Cbz-aminopiperidine, a derivative of piperidine, is primarily recognized for its utility in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a carboxybenzyl (Cbz) protecting group on the amino functionality, which plays a crucial role in various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant case studies.

This compound is known for its stability and reactivity in synthetic pathways. It undergoes various chemical transformations, including:

- Oxidation : Can be oxidized to form lactams.

- Reduction : The Cbz group can be removed to yield free amines.

- Substitution : Participates in nucleophilic substitution reactions.

These properties make it a versatile intermediate in the synthesis of pharmaceuticals and enzyme inhibitors.

The biological activity of this compound is largely attributed to its role as a precursor for various bioactive compounds. Its mechanism involves:

- Enzyme Inhibition : The compound has been utilized in studies targeting specific enzyme mechanisms, particularly in the development of enzyme inhibitors.

- Antiviral Activity : Derivatives of the 4-aminopiperidine scaffold have shown significant inhibitory effects against Hepatitis C Virus (HCV), acting synergistically with existing antiviral drugs .

Case Studies

-

HCV Inhibition :

A study identified several 4-aminopiperidine derivatives as potent inhibitors of HCV replication. Compound 1 from this series demonstrated an effective inhibition at the assembly stage of the HCV life cycle, with an EC50 value of approximately 2.03 μM. This compound did not exhibit significant cytotoxicity, suggesting a favorable therapeutic profile when combined with other antiviral agents like Telaprevir and Daclatasvir . -

Transglutaminase Inhibition :

Research into irreversible transglutaminase 2 (TG2) inhibitors revealed that 4-aminopiperidine derivatives could effectively inhibit TG2 activity. The structure-activity relationship (SAR) studies showed that modifications to the piperidine ring significantly influenced the potency and stability of these inhibitors in plasma, indicating potential applications in treating conditions like Celiac disease .

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals:

- Antibacterial Agents : Related compounds have demonstrated antibacterial activity against pathogens such as Mycobacterium tuberculosis.

- Anti-inflammatory and Analgesic Drugs : It is used as a precursor for synthesizing compounds with potential therapeutic effects in pain management and inflammation .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| HCV Inhibition | Compound 1 inhibits HCV assembly with EC50 = 2.03 μM; synergistic effects with antivirals. |

| Transglutaminase Inhibition | Effective TG2 inhibitors identified; modifications enhance potency and plasma stability. |

| Antibacterial Activity | Related compounds show effectiveness against M. tuberculosis. |

Propriétés

IUPAC Name |

benzyl N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGUAFRTAYMNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363849 | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182223-54-7, 207296-89-7 | |

| Record name | Phenylmethyl N-4-piperidinylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cbz-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzyl N-(piperidin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.